Endomorphin-1

Overview

Description

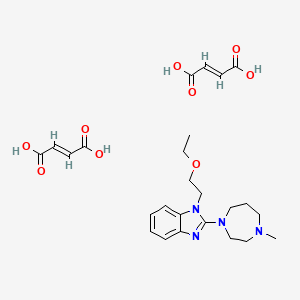

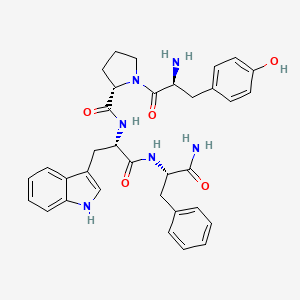

Endomorphin-1 (EM-1) is an endogenous opioid peptide with the amino acid sequence Tyr-Pro-Trp-Phe-NH2 . It is one of the two endomorphins and has high affinity and specificity for the μ-opioid receptor .

Synthesis Analysis

Endomorphin-1 can be synthesized efficiently using a combination of enzymatic and chemical methods . The peptide Boc-Trp-Phe-NH2 is synthesized with a high yield of 97.1% by the solvent-stable protease WQ9-2 in a 20% methanol medium . The tetrapeptide Boc-Tyr-Pro-Trp-Phe-NH2 is synthesized with a yield of 84.5% by another organic solvent-tolerant protease, PT121 .Molecular Structure Analysis

A conformational analysis of Endomorphin-1 has been performed using multidimensional NMR and molecular modeling techniques . The spectroscopic results indicate that Endomorphin-1 exists in the cis- and trans-configuration with respect to the Pro-omega bond in approximately 25% and 75% populations, respectively .Chemical Reactions Analysis

Endomorphin-1 interacts with the μ-opioid receptor . Morphine adjusted its pose by continuously flipping deeper into the pocket, whereas naloxone failed to penetrate deeper because its allyl group conflicts with several residues of MOR .Physical And Chemical Properties Analysis

Endomorphin-1 has the chemical formula C34H38N6O5 and a molar mass of 610.703 g/mol .Scientific Research Applications

Pain Management

Field

Application Summary

EM1 is an endogenous opioid peptide that has shown potent antinociceptive properties, making it a promising candidate for pain management . It has been found to be more effective in managing acute and neuropathic pain than other opiates, such as morphine .

Methods of Application

The application of EM1 for pain management involves administering the peptide to the patient. However, due to its low membrane permeability and susceptibility to enzymatic degradation, modifications to the peptide are often necessary to improve its pharmacological properties .

Results/Outcomes

Studies have shown that EM1 provides potent analgesia in rodent models of acute and neuropathic pain . However, more research is needed to determine its efficacy and safety in humans .

Stress Response Modulation

Field

Application Summary

The distribution of EM1 in the brain suggests that it plays a role in stress response modulation .

Methods of Application

This involves studying the effects of EM1 on stress responses in animal models. The peptide is administered and the subsequent behavioral and physiological responses are observed .

Results/Outcomes

While the exact outcomes of these studies are not specified in the sources, the implication is that EM1 may have a modulating effect on stress responses .

Reward, Arousal, and Vigilance

Application Summary

EM1 is thought to play a role in reward, arousal, and vigilance due to its distribution in the brain .

Methods of Application

This involves administering EM1 to animal models and observing changes in behavior related to reward, arousal, and vigilance .

Results/Outcomes

The specific outcomes of these studies are not detailed in the sources, but the implication is that EM1 may influence these complex functions .

Autonomic Homeostasis

Field

Application Summary

EM1 is thought to play a role in autonomic homeostasis .

Methods of Application

This involves administering EM1 to animal models and observing changes in autonomic functions .

Results/Outcomes

The specific outcomes of these studies are not detailed in the sources, but the implication is that EM1 may influence autonomic homeostasis .

Neuroendocrine Homeostasis

Field

Application Summary

EM1 is thought to play a role in neuroendocrine homeostasis .

Methods of Application

This involves administering EM1 to animal models and observing changes in neuroendocrine functions .

Results/Outcomes

The specific outcomes of these studies are not detailed in the sources, but the implication is that EM1 may influence neuroendocrine homeostasis .

Limbic Homeostasis

Field

Application Summary

EM1 is thought to play a role in limbic homeostasis .

Methods of Application

This involves administering EM1 to animal models and observing changes in limbic functions .

Results/Outcomes

The specific outcomes of these studies are not detailed in the sources, but the implication is that EM1 may influence limbic homeostasis .

Inflammatory Pain Relief

Field

Application Summary

EM1 has been found to relieve inflammatory pain in male mice through the inhibition of p38 MAPK signaling and regulation of inflammatory cytokines .

Methods of Application

The study involved preemptive intrathecal administration of EM1 in a mouse model of inflammatory pain .

Results/Outcomes

The study found that preemptive intrathecal injection of EM1 dose-dependently attenuated inflammatory pain in mice .

Cardiovascular, Respiratory, and Gastrointestinal Functions

Application Summary

EM1 has effects on cardiovascular, respiratory, and gastrointestinal functions .

Methods of Application

This involves administering EM1 to animal models and observing changes in these physiological functions .

Results/Outcomes

The specific outcomes of these studies are not detailed in the sources, but the implication is that EM1 may influence these physiological functions .

Immune System Responses

Field

Application Summary

EM1 is thought to play a role in immune system responses .

Methods of Application

This involves administering EM1 to animal models and observing changes in immune responses .

Results/Outcomes

The specific outcomes of these studies are not detailed in the sources, but the implication is that EM1 may influence immune system responses .

Inflammatory Cytokine Regulation

Application Summary

EM1 has been found to regulate the mRNA expression of inflammatory cytokines in dorsal root ganglion (DRG) neurons of mice suffering from inflammatory pain .

Results/Outcomes

The study found that preemptive intrathecal injection of EM1 dose-dependently attenuated inflammatory pain in mice . It also found that EM1 regulated the production of inflammatory cytokines in DRG neurons via inhibition of p38 MAPK phosphorylation .

Complex Functions such as Reward, Arousal, and Vigilance

Application Summary

The neuroanatomical distribution of EM1 suggests that it plays a role in complex functions such as reward, arousal, and vigilance .

Results/Outcomes

Autonomic, Cognitive, Neuroendocrine, and Limbic Homeostasis

Application Summary

EM1 is thought to play a role in autonomic, cognitive, neuroendocrine, and limbic homeostasis .

Methods of Application

This involves administering EM1 to animal models and observing changes in these homeostatic functions .

Results/Outcomes

The specific outcomes of these studies are not detailed in the sources, but the implication is that EM1 may influence these homeostatic functions .

properties

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N6O5/c35-26(17-22-12-14-24(41)15-13-22)34(45)40-16-6-11-30(40)33(44)39-29(19-23-20-37-27-10-5-4-9-25(23)27)32(43)38-28(31(36)42)18-21-7-2-1-3-8-21/h1-5,7-10,12-15,20,26,28-30,37,41H,6,11,16-19,35H2,(H2,36,42)(H,38,43)(H,39,44)/t26-,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEXLJFNSKAHNFH-SYKYGTKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415505 | |

| Record name | Endomorphin 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Endomorphin-1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Endomorphin-1 | |

CAS RN |

189388-22-5 | |

| Record name | Endomorphin 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189388225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Endomorphin 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Endomorphin-1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R,4S,5R,8R,9S,10S,11R,12R)-5-ethyl-11-(((2S,3R,4S,6R)-4-(ethyl(methyl)amino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydroxy-9-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one](/img/structure/B1671194.png)

![tert-butyl N-[1-[[2-[[5-[[1-[(6-amino-2-methylpyrimidin-4-yl)methylamino]-3-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(2,6-ditritiophenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B1671206.png)

![5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one](/img/structure/B1671210.png)